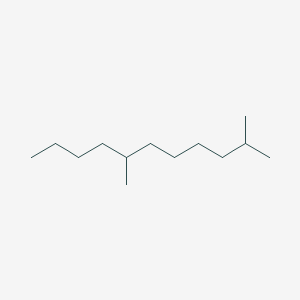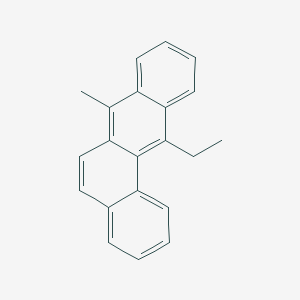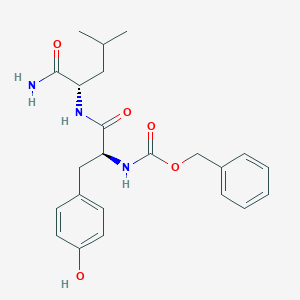
3-Allyl-1H-indole
Übersicht
Beschreibung
3-Allyl-1H-indole is a chemical compound with the molecular formula C11H11N . It is an indole derivative, which means it contains a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
Indole derivatives, including 3-Allyl-1H-indole, have been synthesized using various methodologies . One common method is the Fischer indolisation, a one-pot, three-component protocol . Other methods involve the use of elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles .Molecular Structure Analysis
The molecular structure of 3-Allyl-1H-indole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecular weight of this compound is 157.21 g/mol .Chemical Reactions Analysis
Indole derivatives, including 3-Allyl-1H-indole, have been used in various chemical reactions . For instance, they have been used in the synthesis of prevalent moieties present in selected alkaloids . The chemical community has shown interest in investigating novel methods of synthesis due to the importance of this significant ring system .Physical And Chemical Properties Analysis
3-Allyl-1H-indole has a molecular weight of 157.21 g/mol . It has a hydrogen bond donor count of 1 and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 157.089149355 g/mol . The topological polar surface area is 15.8 Ų .Wissenschaftliche Forschungsanwendungen
Biologically Active Compounds
Indole derivatives, such as 3-Allyl-1H-indole, have been used as biologically active compounds for the treatment of various health conditions . These compounds have shown potential in treating cancer cells, microbes, and different types of disorders in the human body .
Antiviral Activity
Indole derivatives have demonstrated antiviral activity . For instance, certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anticancer Activity
Indole derivatives have shown promise in the field of oncology . They have been used in the treatment of various types of cancer, demonstrating their potential as anticancer agents .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This makes them potentially useful in combating various types of microbial infections .
Aldose Reductase Inhibitors
Some indole derivatives have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors . These enzymes are involved in the metabolism of glucose, and their inhibition can be beneficial in the management of certain metabolic disorders .
Wirkmechanismus
Target of Action
3-Allyl-1H-indole, like many indole derivatives, is known to interact with a variety of targets in the body . These targets often play crucial roles in cell biology and are involved in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a range of biological effects . The specific interactions between 3-Allyl-1H-indole and its targets, as well as the resulting changes, are areas of ongoing research.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives, it is likely that 3-allyl-1h-indole could have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 3-Allyl-1H-indole can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Additionally, the physiological environment within the body can impact the compound’s action and efficacy. More research is needed to fully understand how environmental factors influence the action of 3-Allyl-1H-indole.
Safety and Hazards
Zukünftige Richtungen
The synthesis of indole derivatives, including 3-Allyl-1H-indole, has attracted increasing attention in recent years . Future research will likely focus on the development of new methods for indole synthesis, given the importance of this significant ring system . Additionally, the use of water as a solvent in various organic synthetic processes is being promoted, which could influence future directions in the synthesis of indole derivatives .
Eigenschaften
IUPAC Name |
3-prop-2-enyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h2-4,6-8,12H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJLKFQVYFDQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484023 | |
| Record name | 3-Allyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-1H-indole | |
CAS RN |
16886-09-2 | |
| Record name | 3-Allyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-allyl-1H-indole in the synthesis of (±)-ajmaline?
A1: 3-Allyl-1H-indole serves as a crucial starting material in the synthetic route towards (±)-ajmaline. [] The allyl group at the 3-position is strategically important as it enables a key phosphine-catalyzed [4+2] annulation reaction. This reaction forms the tetrahydropyridine ring, which is a structural component of the ajmaline skeleton.
Q2: What challenges were encountered while utilizing 3-allyl-1H-indole in this specific synthetic approach?
A2: One challenge involved the conversion of 3-allyl-1H-indole into the required N-sulfonyl imine. Isomerization of the allyl group during this step posed a problem. To overcome this, 2,6-lutidine was employed as it selectively hindered the undesired isomerization. [] Additionally, while the subsequent [4+2] annulation and cross-metathesis reactions successfully yielded a precursor for the planned aza-Michael-Michael reaction, this reaction only proceeded as a mono-addition. This resulted in a tetracyclic structure instead of the desired pentacyclic framework of ajmaline. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)





